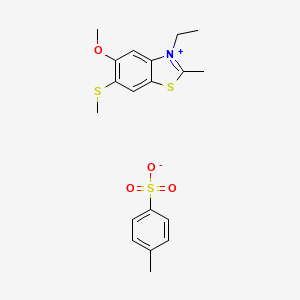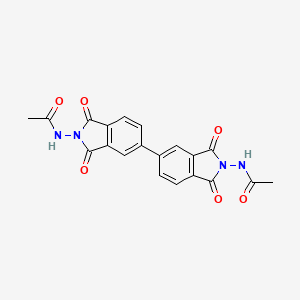
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as EDDHA·HCl, is a chemical compound used in scientific research. It is a hydrochloride salt of EDDHA, a chelating agent that is commonly used in the pharmaceutical industry. EDDHA·HCl is used in various fields of research, including biochemistry, pharmacology, and physiology.
Wirkmechanismus
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl acts as a chelating agent by forming complexes with metal ions. The compound has a high affinity for metal ions and can remove them from solution. The chelation process can affect the biochemical and physiological properties of the metal ions, which can lead to changes in biological systems.
Biochemical and physiological effects:
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has various biochemical and physiological effects. The compound can affect the activity of enzymes that require metal ions as cofactors. It can also affect the transport of metal ions across cell membranes. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has been shown to have antioxidant properties and can protect cells from oxidative stress. The compound can also affect the growth and development of plants by enhancing the uptake of iron.
Vorteile Und Einschränkungen Für Laborexperimente
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has a high affinity for metal ions, which makes it an effective chelating agent. However, 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has some limitations. It can form complexes with other molecules in solution, which can affect the accuracy of experiments. The compound can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl. One area of research is the development of new chelating agents with improved properties. Researchers are also investigating the use of 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl in the treatment of iron deficiency anemia. The compound has also been studied for its potential use in the treatment of cancer. Future research may also focus on the mechanisms of action of 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl and its effects on biological systems.
Conclusion:
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is a chelating agent used in scientific research. The compound has various biochemical and physiological effects and is used in various fields of research. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has advantages and limitations for lab experiments, and there are several future directions for research on the compound. Overall, 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is an important compound in scientific research and has the potential to contribute to the development of new drugs and treatments.
Synthesemethoden
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl can be synthesized by reacting ethylamine with dimethyl acridone in the presence of hydrochloric acid. The reaction produces 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is widely used in scientific research as a chelating agent. It is used to chelate metal ions such as iron, copper, and zinc. The compound has been used in various studies to investigate the role of metal ions in biological systems. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is also used in the pharmaceutical industry to develop new drugs.
Eigenschaften
IUPAC Name |
9-(ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-4-18-16-11-7-5-6-8-12(11)19-13-9-17(2,3)10-14(20)15(13)16;/h5-8H,4,9-10H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBGPGVXNBULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)
![ethyl (4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6136491.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6136498.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B6136511.png)
![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)
![2-(2-{3-[2-(1-naphthylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6136525.png)

![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6136543.png)

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)